2,2,3,3-tetrafluoropropyl 2-nitrobenzenesulfonate
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Overview
Description
2,2,3,3-Tetrafluoropropyl 2-nitrobenzenesulfonate is a chemical compound with the molecular formula C9H7F4NO5S and a molecular weight of 317.22 g/mol.
Preparation Methods
The synthesis of 2,2,3,3-tetrafluoropropyl 2-nitrobenzenesulfonate typically involves the reaction of 2-nitrobenzenesulfonic acid with 2,2,3,3-tetrafluoropropanol under specific conditions . The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity . Industrial production methods may involve scaling up this reaction using continuous flow reactors to enhance efficiency and reduce production costs .
Chemical Reactions Analysis
2,2,3,3-Tetrafluoropropyl 2-nitrobenzenesulfonate undergoes various chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the nitro group is replaced by other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions where the sulfonate group is oxidized to form sulfone derivatives.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and oxidizing agents such as potassium permanganate . The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2,2,3,3-Tetrafluoropropyl 2-nitrobenzenesulfonate has several scientific research applications:
Biology: The compound is studied for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Research is ongoing to explore its potential as a precursor for the synthesis of pharmaceuticals with fluorinated moieties.
Industry: It is used in the production of specialty chemicals and materials with unique properties such as high thermal stability and chemical resistance.
Mechanism of Action
The mechanism by which 2,2,3,3-tetrafluoropropyl 2-nitrobenzenesulfonate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorinated groups in the compound enhance its binding affinity to these targets, leading to specific biochemical and physiological effects. The pathways involved in its mechanism of action are still under investigation, but it is believed that the compound can modulate enzyme activity and receptor signaling.
Comparison with Similar Compounds
2,2,3,3-Tetrafluoropropyl 2-nitrobenzenesulfonate can be compared with other similar compounds such as:
2,2,3,3-Tetrafluoropropyl methacrylate: This compound is used in the production of high-performance polymers and coatings.
2,2,3,3-Tetrafluoropropyl 2-methylprop-2-enoate: It is used as a monomer in the synthesis of specialty polymers.
Properties
IUPAC Name |
2,2,3,3-tetrafluoropropyl 2-nitrobenzenesulfonate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F4NO5S/c10-8(11)9(12,13)5-19-20(17,18)7-4-2-1-3-6(7)14(15)16/h1-4,8H,5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUBIOOOQDJHXAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)OCC(C(F)F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F4NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501023246 |
Source
|
Record name | 2,2,3,3-Tetrafluoropropyl 2-nitrobenzene-1-sulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501023246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
85459-27-4 |
Source
|
Record name | 2,2,3,3-Tetrafluoropropyl 2-nitrobenzene-1-sulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501023246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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